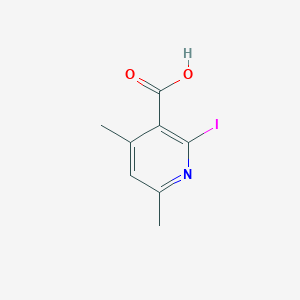

2-Iodo-4,6-dimethylpyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Iodo-4,6-dimethylpyridine-3-carboxylic acid”, also known as IDPCA, is a heterocyclic compound of the pyridine family . It has a molecular weight of 277.06 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name of this compound is 2-iodo-4,6-dimethylnicotinic acid . The InChI code is 1S/C8H8INO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 277.06 .科学的研究の応用

Catalytic Applications in Organic Synthesis

2-Iodo-4,6-dimethylpyridine-3-carboxylic acid and its derivatives have been explored for their catalytic roles in organic synthesis. For example, 4-(Dimethylamino)pyridine has been reported as an excellent catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids. This catalysis affords γ-lactones, δ-lactones, or both under neutral conditions at room temperature, showcasing the effect of substrate structures on iodolactonisation and proposing a catalytic mechanism (Chuisong Meng et al., 2015).

Role in Oxidation Reactions and Recyclable Reagents

The oxidation of 2-iodopyridines, including derivatives of 2-Iodo-4,6-dimethylpyridine-3-carboxylic acid, leads to the formation of 2-iodylpyridines. These compounds have been prepared by oxidation with 3,3-dimethyldioxirane, and their structures confirmed by X-ray diffraction analysis. Notably, 2-Iodyl-3-propoxypyridine demonstrates moderate solubility in organic solvents and serves as a recyclable reagent for the oxidation of sulfides and alcohols, highlighting the potential for sustainable chemistry applications (A. Yoshimura et al., 2011).

Supramolecular Chemistry and Crystal Engineering

In supramolecular chemistry, carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs are crucial for constructing organized structures. These motifs, involving molecules with both carboxylic acid and pyridine functional groups, have been observed to coexist in structures with a 1:1 molar ratio. This dual functionality enables the formation of unique hydrogen-bonded tetramer units and chains in polymorphs, illustrating the nuanced balance between competing hydrogen-bonding interactions (S. Long et al., 2014).

特性

IUPAC Name |

2-iodo-4,6-dimethylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMDAJFIKCMGJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)I)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)

![7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2384859.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2384860.png)

![8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B2384862.png)

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2384865.png)

![(E)-ethyl 3-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384868.png)

![(1H-benzo[d][1,2,3]triazol-5-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2384872.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone](/img/structure/B2384873.png)